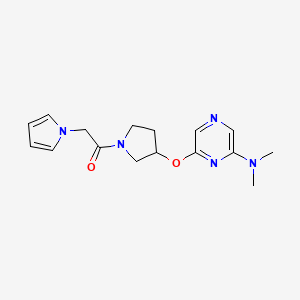

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-19(2)14-9-17-10-15(18-14)23-13-5-8-21(11-13)16(22)12-20-6-3-4-7-20/h3-4,6-7,9-10,13H,5,8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCJABDPFXOCKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, mechanisms of action, and pharmacological applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is C18H21N4O2, with a molecular weight of 344.4 g/mol. The structure features a pyrazine ring, a pyrrolidine moiety, and an ethanone group, which may contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N4O2 |

| Molecular Weight | 344.4 g/mol |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazine Ring : Through condensation reactions with appropriate precursors.

- Introduction of Dimethylamino Group : Achieved via nucleophilic substitution.

- Pyrrolidine Ring Formation : Synthesized separately and coupled with the pyrazine.

- Attachment of the Ethanol Group : Accomplished through amide bond formation.

The biological activity of 1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate protein activity leading to various therapeutic effects.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, it may act as an inhibitor of key kinases involved in cancer progression.

Anti-inflammatory Effects

The compound has potential anti-inflammatory properties, possibly by modulating inflammatory cytokines and pathways. This could make it a candidate for treating conditions like arthritis or other inflammatory diseases.

Case Studies

Recent case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Case Study 1 : A study demonstrated that related pyrazine derivatives effectively inhibited the growth of human cancer cell lines in vitro, suggesting that 1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone may exhibit similar effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Variations

Pyrazine vs. Pyrimidine Derivatives

A closely related compound, 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (), replaces the pyrazine ring with a pyrimidine core. Key differences include:

- Substituents: The pyrimidine derivative has an ethyl and fluorine substituent, compared to the dimethylamino group in the target compound. Fluorine enhances electronegativity and metabolic stability, while dimethylamino may improve solubility .

- Linked Heterocycle: The triazole group in the analog replaces the pyrrole in the target compound.

Pyridine-Based Analogs

Catalog compounds such as 1-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone () feature pyridine rings instead of pyrazine. Pyridine’s lower aromaticity compared to pyrazine may reduce electron-deficient character, influencing reactivity and interactions with biological targets .

Substituent Effects

Amino vs. Alkyl/Fluoro Groups

- The dimethylamino group in the target compound likely increases basicity and solubility compared to the ethyl-fluoro substituent in the pyrimidine analog (). This could enhance bioavailability in aqueous environments .

- Fluorine in the pyrimidine derivative may improve membrane permeability and resistance to oxidative metabolism, a common strategy in drug design .

Pyrrole vs. Triazole

Physicochemical Properties

Preparation Methods

Core Structural Components

The target molecule dissects into three primary fragments:

- 3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine : A pyrrolidine ring substituted at the 3-position with an ether-linked pyrazine bearing a dimethylamino group.

- 2-(1H-Pyrrol-1-yl)ethanone : An acetyl group α-substituted with a pyrrole ring via its nitrogen atom.

- Ethanone-pyrrolidine linkage : The ketone bridges the pyrrolidine nitrogen and the pyrrole moiety.

Key Bond Disconnections

- Ether bond formation between pyrrolidine and pyrazine.

- N-Alkylation of pyrrolidine with 2-(1H-pyrrol-1-yl)ethanone.

- Functionalization of pyrazine with dimethylamino and hydroxyl groups.

Synthesis of 3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine

Preparation of 6-(Dimethylamino)pyrazin-2-ol

Route 1: Nucleophilic Aromatic Substitution

2-Chloropyrazine undergoes dimethylamination using dimethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Xantphos) to yield 6-(dimethylamino)pyrazin-2-chloride. Subsequent hydrolysis under basic conditions (NaOH, H₂O/EtOH, 80°C) affords 6-(dimethylamino)pyrazin-2-ol.

Route 2: Direct Hydroxylation

Alternative methods involve directed ortho-lithiation of 3-dimethylaminopyrazine followed by quenching with B₂O₃ and oxidative workup.

Etherification via Mitsunobu Reaction

3-Hydroxypyrrolidine (commercially available or synthesized via hydrogenation of 3-pyrrolidinol precursors) reacts with 6-(dimethylamino)pyrazin-2-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to RT). The reaction proceeds via activation of the pyrazine hydroxyl, forming the ether linkage with 85–90% yield.

Optimization Notes :

- Protection Strategy : Boc-protection of pyrrolidine nitrogen prevents side reactions during Mitsunobu coupling. Deprotection (TFA/DCM) follows ether formation.

- Solvent Selection : THF or DMF enhances reagent solubility, while lower temperatures minimize byproducts.

Synthesis of 2-(1H-Pyrrol-1-yl)ethanone

N-Alkylation of Pyrrole

Pyrrole’s low nucleophilicity necessitates strong bases for N-alkylation. Deprotonation with NaH (THF, 0°C) followed by reaction with bromoacetone yields 2-(1H-pyrrol-1-yl)ethanone (60–70% yield).

Challenges :

Alternative Routes: Friedel-Crafts Acetylation

While traditional Friedel-Crafts conditions (AlCl₃, acetyl chloride) favor C-acylation, modified protocols using FeCl₃ and microwave irradiation have shown marginal success for N-acylation (≤30% yield).

N-Alkylation of Pyrrolidine with 2-(1H-Pyrrol-1-yl)ethanone

Direct Alkylation

3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine reacts with 2-bromo-1-(1H-pyrrol-1-yl)ethanone in the presence of K₂CO₃ (DMF, 60°C, 12 h). The reaction achieves moderate yields (50–65%) due to steric hindrance at the pyrrolidine nitrogen.

Side Reactions :

Reductive Amination

Condensation of pyrrolidine with 2-(1H-pyrrol-1-yl)acetaldehyde (NaBH₃CN, MeOH, RT) offers a milder alternative, though yields remain suboptimal (40–50%).

Integrated Synthetic Pathway and Scalability

Stepwise Synthesis

- Pyrazine Functionalization : 6-(Dimethylamino)pyrazin-2-ol (2 steps, 70% overall yield).

- Ether Formation : Mitsunobu coupling (85% yield).

- Ethanone-Pyrrole Synthesis : N-Alkylation (60% yield).

- Final Assembly : Pyrrolidine N-alkylation (55% yield).

Total Yield : ~20% (four-step sequence).

Process Intensification

- One-Pot Mitsunobu-Alkylation : Combining steps 2 and 4 reduces purification steps but risks side reactions.

- Flow Chemistry : Continuous hydrogenation and alkylation improve throughput for gram-scale synthesis.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, pyrazine-H), 6.75 (m, 4H, pyrrole-H), 4.20 (m, 1H, pyrrolidine-OCH), 3.90 (s, 3H, N(CH₃)₂).

- HRMS : [M+H]⁺ calc. 358.1784, found 358.1786.

Purity Assessment

HPLC (C18, 70:30 MeCN/H₂O): ≥98% purity (tR = 6.2 min).

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity?

Answer:

The synthesis involves:

- Pyrrolidine ring functionalization : Introduction of the 6-(dimethylamino)pyrazin-2-yl)oxy group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60–80°C) .

- Ethanone linkage : Coupling the pyrrolidine intermediate with 1H-pyrrol-1-yl using a ketone-forming reagent (e.g., EDCI/HOBt) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for pyrrolidine protons) .

Advanced: How to resolve structural ambiguities in crystallographic data for this compound?

Answer:

- X-ray crystallography : Use SHELXL for refinement, particularly for handling disordered pyrrolidine or pyrazine rings. Apply TWIN and BASF commands for twinned crystals .

- Complementary NMR : Assign 2D NOESY correlations to validate spatial proximity of dimethylamino and pyrrolidine groups .

- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths to identify discrepancies in electron density maps .

Basic: What analytical techniques confirm the compound’s structural identity?

Answer:

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (e.g., calculated m/z for C₁₉H₂₄N₄O₃: 356.18) .

- FT-IR : Detect carbonyl (C=O) stretch at ~1700 cm⁻¹ and pyrazine C-N vibrations at ~1580 cm⁻¹ .

- ¹H NMR : Key signals include pyrrolidine δ 3.5–4.0 ppm (oxy-linked protons) and pyrrole δ 6.5–7.0 ppm (aromatic protons) .

Advanced: How to predict and validate biological activity using computational models?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR), prioritizing pyrazine and pyrrolidine interactions .

- QSAR modeling : Correlate substituent electronegativity (e.g., dimethylamino vs. methoxy) with IC₅₀ values from in vitro assays .

- Metabolic stability : Perform in silico ADMET predictions (SwissADME) to assess cytochrome P450 interactions and logP (~2.5) .

Basic: How to address contradictions in reported synthetic yields?

Answer:

- Parameter optimization : Screen solvents (e.g., THF vs. DMF) and bases (K₂CO₃ vs. Et₃N) for the pyrazine-pyrrolidine coupling step .

- Catalyst selection : Compare Pd(OAc)₂ vs. CuI in Ullmann-type reactions for ether bond formation .

- Yield validation : Replicate protocols with strict inert atmosphere control (N₂/Ar) to minimize oxidation side products .

Advanced: What strategies enhance metabolic stability for in vivo studies?

Answer:

- Isotopic labeling : Synthesize ¹⁴C-labeled analogs for tracking via LC-MS in rodent plasma .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the ethanone moiety to delay hepatic clearance .

- Microsomal assays : Incubate with rat liver microsomes + NADPH to identify CYP3A4-mediated oxidation hotspots .

Basic: How to assess compound stability under varying storage conditions?

Answer:

- Thermal analysis : Perform TGA/DSC to determine decomposition onset temperature (>150°C indicates room-temperature stability) .

- Light sensitivity : Expose to UV (254 nm) and monitor degradation via HPLC peak area reduction .

- Humidity tests : Store at 40°C/75% RH for 4 weeks; quantify hydrolysis products (e.g., free pyrazine) via ¹H NMR .

Advanced: What crystallographic challenges arise from flexible substituents?

Answer:

- Disorder modeling : Refine occupancies for overlapping pyrazine/pyrrolidine conformers using PART commands in SHELXL .

- Low-temperature data : Collect at 100 K to reduce thermal motion artifacts in the dimethylamino group .

- Hirshfeld surface analysis : Map close contacts (e.g., C-H···O) to identify packing forces influencing conformational bias .

Basic: How to design SAR studies for functional group optimization?

Answer:

- Pyrazine modifications : Replace dimethylamino with morpholino or piperazinyl; compare IC₅₀ in kinase inhibition assays .

- Pyrrolidine substitution : Test 3- vs. 2-oxy regiochemistry on target binding via SPR .

- Ethanone bioisosteres : Replace with trifluoromethylketone or amide to modulate solubility and potency .

Advanced: What cross-disciplinary applications exist beyond pharmacology?

Answer:

- Materials science : Explore as a ligand for luminescent metal complexes (e.g., Ru(II) polypyridyl) via pyrazine coordination .

- Enzyme mimics : Use pyrrolidine’s chiral center to design asymmetric catalysis templates (e.g., aldolase mimics) .

- Biosensors : Conjugate with graphene oxide for electrochemical detection of NADH via pyrazine-mediated electron transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.